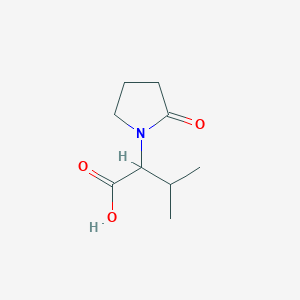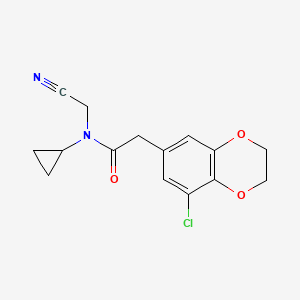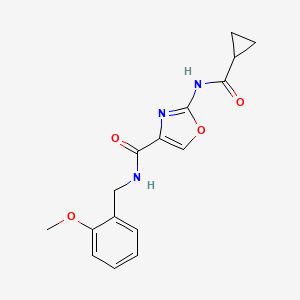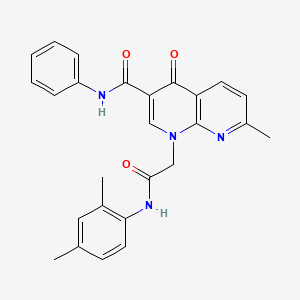
3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid is a chemical compound with the molecular formula C9H15NO3 . It is also known as Kainic acid. It has a molecular weight of 185.22 .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid consists of 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI key is JVHJWGZXOKIVSU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.184±0.06 g/cm3 and a predicted boiling point of 369.7±25.0 °C . The melting point is not available .Applications De Recherche Scientifique
Antioxidant Activity
A series of pyrrolidin-2-one derivatives, including 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid, were synthesized and investigated for their antioxidant activities . The DPPH method was adopted for exploring free radical scavenging ability of the synthesized compounds . These compounds have shown potent or moderate antioxidant activities .
Neurodegenerative Disease Treatment
Compounds that contain a γ-lactam moiety, such as 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid, have been significant in the treatment of neurodegenerative diseases . This is due to their potential to protect organisms and decrease oxidative stress during any cell injury .
HIV Treatment
The γ-lactam moiety in 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid has also been used in the treatment of HIV . The exact mechanism of action is not specified, but it’s likely related to the compound’s antioxidant properties .
Epilepsy Treatment
3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid, due to its γ-lactam moiety, has been used in the treatment of epilepsy . The compound’s potential to decrease oxidative stress could be beneficial in managing seizures .
Depression Treatment
The γ-lactam moiety in 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid has been used in the treatment of depression . The compound’s antioxidant properties may help in alleviating symptoms of depression .
Synthesis of Chemical and Pharmaceuticals Intermediates
3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid has many applications in the synthesis of chemical and pharmaceuticals intermediates . It’s used in the preparation of pyrazolopyridines as PDE4B inhibitors .
Antifungal and Antibacterial Activities
3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid has diverse pharmacological activities such as antifungal and antibacterial . This makes it a valuable compound in the development of new antimicrobial agents .
Anticonvulsant and Anticancer Activities
In addition to its other uses, 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid has also shown anticonvulsant and anticancer activities . This broadens its potential applications in medical research and treatment .
Safety and Hazards
The safety information available indicates that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
3-methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)8(9(12)13)10-5-3-4-7(10)11/h6,8H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZAJCDDTQLUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502660.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2502661.png)




![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502672.png)




![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)